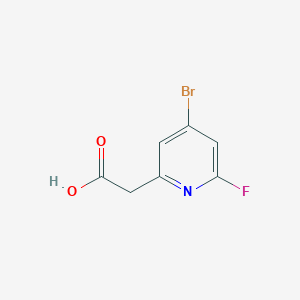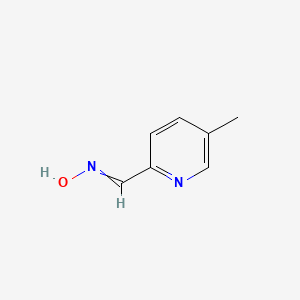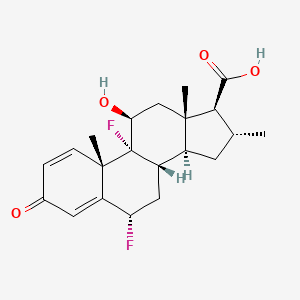
2-Methylthio-N6-isopentenyladenosine-d6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methylthio-N6-isopentenyladenosine-d6 is a stable isotope-labeled compound used in various scientific research applications. It is a derivative of adenosine, modified with a methylthio group at the 2-position and an isopentenyl group at the N6-position. This compound is particularly significant in the study of RNA modifications and their roles in cellular processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylthio-N6-isopentenyladenosine-d6 involves multiple steps, starting from adenosine. The key steps include the introduction of the methylthio group and the isopentenyl group. The reaction conditions typically involve the use of specific reagents and catalysts to achieve the desired modifications.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated synthesis equipment and stringent quality control measures are essential to produce the compound consistently.
Análisis De Reacciones Químicas
Types of Reactions
2-Methylthio-N6-isopentenyladenosine-d6 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for studying the compound’s behavior and interactions in different environments.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide for oxidation reactions, reducing agents like sodium borohydride for reduction reactions, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can lead to the formation of sulfoxides or sulfones, while reduction can result in the removal of the isopentenyl group .
Aplicaciones Científicas De Investigación
2-Methylthio-N6-isopentenyladenosine-d6 has a wide range of scientific research applications:
Chemistry: It is used to study the chemical properties and reactivity of modified nucleosides.
Biology: The compound is significant in understanding RNA modifications and their roles in gene expression and regulation.
Medicine: Research involving this compound contributes to the development of therapeutic strategies targeting RNA modifications.
Mecanismo De Acción
The mechanism of action of 2-Methylthio-N6-isopentenyladenosine-d6 involves its incorporation into RNA molecules, where it influences the structure and function of the RNA. The methylthio and isopentenyl groups play crucial roles in stabilizing the RNA structure and enhancing its interactions with other molecules. This modification can affect the efficiency of protein translation and the overall energy metabolism in cells .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methylthio-N6-threonylcarbamoyladenosine
- N6-isopentenyladenosine
- 2-Methylthio-N6-isopentenyladenosine
Uniqueness
2-Methylthio-N6-isopentenyladenosine-d6 is unique due to its stable isotope labeling, which allows for precise tracking and quantification in various experimental setups. This feature makes it particularly valuable in studies involving RNA modifications and their biological implications .
Propiedades
Fórmula molecular |
C16H23N5O4S |
|---|---|
Peso molecular |
387.5 g/mol |
Nombre IUPAC |
(2R,5R)-2-(hydroxymethyl)-5-[2-methylsulfanyl-6-[[4,4,4-trideuterio-3-(trideuteriomethyl)but-2-enyl]amino]purin-9-yl]oxolane-3,4-diol |
InChI |
InChI=1S/C16H23N5O4S/c1-8(2)4-5-17-13-10-14(20-16(19-13)26-3)21(7-18-10)15-12(24)11(23)9(6-22)25-15/h4,7,9,11-12,15,22-24H,5-6H2,1-3H3,(H,17,19,20)/t9-,11?,12?,15-/m1/s1/i1D3,2D3 |
Clave InChI |
VZQXUWKZDSEQRR-FUYJEUCRSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C(=CCNC1=C2C(=NC(=N1)SC)N(C=N2)[C@H]3C(C([C@H](O3)CO)O)O)C([2H])([2H])[2H] |
SMILES canónico |
CC(=CCNC1=C2C(=NC(=N1)SC)N(C=N2)C3C(C(C(O3)CO)O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



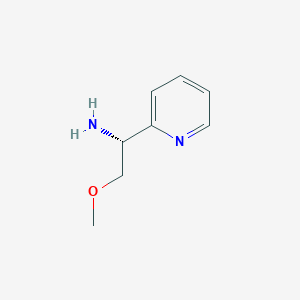
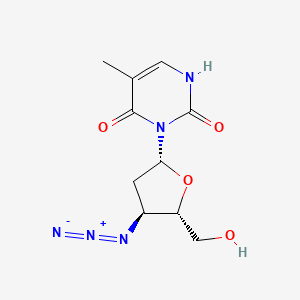

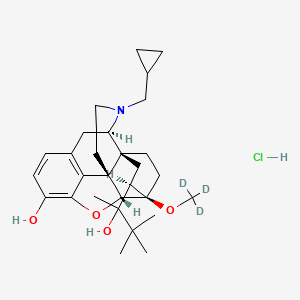
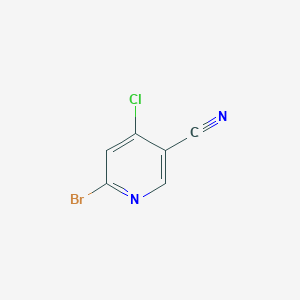
![(2S,3R,4S,5R)-2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-dihydroxy-5-(hydroxymethyl)oxolane-2-carbonitrile](/img/structure/B13442216.png)


